molecular formula C18H18N2O2 B11785568 (R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

(R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Katalognummer: B11785568
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: UYECSIRRUVGDMV-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyrrolidine ring and a benzoylphenyl group, makes it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to attach the benzoylphenyl moiety to the pyrrolidine ring.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Examples include potassium permanganate, chromium trioxide, etc.

    Reducing Agents: Examples include lithium aluminum hydride, sodium borohydride, etc.

    Substitution Reagents: Examples include halogens, nucleophiles, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure may be explored for potential therapeutic applications.

Medicine

    Pharmacology: The compound may be studied for its pharmacological properties, including its effects on biological targets.

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be employed in the production of various chemicals and intermediates.

Wirkmechanismus

The mechanism of action of ®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.

    N-Benzoylpyrrolidine: A simpler analog without the carboxamide group.

    N-(2-Benzoylphenyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the carboxamide.

Uniqueness

®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both the benzoylphenyl and pyrrolidine moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H18N2O2

Molekulargewicht

294.3 g/mol

IUPAC-Name

(2R)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m1/s1

InChI-Schlüssel

UYECSIRRUVGDMV-MRXNPFEDSA-N

Isomerische SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Kanonische SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.